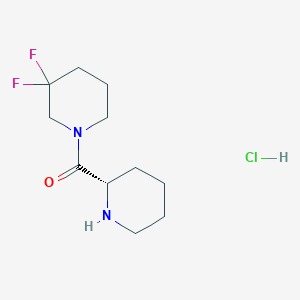

S (3,3-Difluoro-piperidin-1-yl)-piperidin-2-yl-methanone hydrochloride

説明

S (3,3-ジフルオロピペリジン-1-イル)ピペリジン-2-イルメタノン塩酸塩: は、2つのピペリジン環と2つのフッ素原子を特徴とする合成有機化合物です。この化合物は、その潜在的な薬理学的特性により、医薬品化学において大きな関心を集めています。

特性

分子式 |

C11H19ClF2N2O |

|---|---|

分子量 |

268.73 g/mol |

IUPAC名 |

(3,3-difluoropiperidin-1-yl)-[(2S)-piperidin-2-yl]methanone;hydrochloride |

InChI |

InChI=1S/C11H18F2N2O.ClH/c12-11(13)5-3-7-15(8-11)10(16)9-4-1-2-6-14-9;/h9,14H,1-8H2;1H/t9-;/m0./s1 |

InChIキー |

AHHOUZQLZSHZMQ-FVGYRXGTSA-N |

異性体SMILES |

C1CCN[C@@H](C1)C(=O)N2CCCC(C2)(F)F.Cl |

正規SMILES |

C1CCNC(C1)C(=O)N2CCCC(C2)(F)F.Cl |

製品の起源 |

United States |

準備方法

合成ルートと反応条件

S (3,3-ジフルオロピペリジン-1-イル)ピペリジン-2-イルメタノン塩酸塩の合成は、通常、複数の段階を伴います。

ピペリジン環の形成: 最初の段階では、通常、環化反応によるピペリジン環の形成が伴います。これは、酸性条件下で1,5-ジアミノペンタンなどのさまざまな出発物質を使用して実現できます。

フッ素原子の導入: フッ素原子は、フッ素化反応を介して導入されます。この段階における一般的な試薬には、ジエチルアミノ硫黄トリフルオリド(DAST)またはセレクフルオールが含まれます。

ピペリジン環のカップリング: 2つのピペリジン環は、適切なリンカーを使用してカップリングされ、通常はホルムアルデヒドまたはアセトアルデヒドなどのカルボニル化合物が含まれます。

塩酸塩の形成: 最終段階では、塩酸で処理することにより、遊離塩基を塩酸塩に変換します。

工業生産方法

この化合物の工業生産方法は、高収率と高純度を確保するために、上記の合成ルートを最適化することになるでしょう。これには、反応条件をより適切に制御するための連続フローリアクターの使用、および最適な触媒と溶媒を特定するためのハイスループットスクリーニングの使用が含まれます。

化学反応の分析

科学研究への応用

化学

化学では、S (3,3-ジフルオロピペリジン-1-イル)ピペリジン-2-イルメタノン塩酸塩は、より複雑な分子の合成のためのビルディングブロックとして使用されます。そのユニークな構造により、新しい化学反応と経路を探求できます。

生物学

生物学研究では、この化合物は、生体高分子との潜在的な相互作用について研究されています。それは、酵素機構または受容体結合を研究するためのプローブとして役立ちます。

医学

医薬品化学では、この化合物は、その潜在的な治療特性について調査されています。それは、特定の疾患を標的とする新しい薬の開発のためのリード化合物として機能する可能性があります。

工業

工業部門では、この化合物は、フッ素化ポリマーや高度なコーティングなど、特定の特性を持つ新しい材料の開発に使用できます。

科学的研究の応用

Chemistry

In chemistry, S (3,3-Difluoro-piperidin-1-yl)-piperidin-2-yl-methanone hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to study enzyme mechanisms or receptor binding.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may act as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as fluorinated polymers or advanced coatings.

作用機序

類似化合物の比較

類似化合物

3,3-ジフルオロピペリジン: ピペリジン環が1つだけの単純なアナログ。

2-(3,3-ジフルオロピペリジン-1-イル)エチルアミン: 別の関連する化合物で、置換パターンが異なります。

ユニークさ

S (3,3-ジフルオロピペリジン-1-イル)ピペリジン-2-イルメタノン塩酸塩は、その2つのピペリジン環とフッ素原子の存在によりユニークです。この構造は、単純なアナログでは観察されない特定の化学的および生物学的特性を付与します。

この詳細な概要は、S (3,3-ジフルオロピペリジン-1-イル)ピペリジン-2-イルメタノン塩酸塩の合成、反応、用途、および類似化合物の比較を網羅しており、包括的な理解を提供します。

類似化合物との比較

Similar Compounds

3,3-Difluoropiperidine: A simpler analog with only one piperidine ring.

2-(3,3-Difluoro-piperidin-1-yl)-ethylamine: Another related compound with a different substitution pattern.

Uniqueness

S (3,3-Difluoro-piperidin-1-yl)-piperidin-2-yl-methanone hydrochloride is unique due to its dual piperidine rings and the presence of fluorine atoms. This structure imparts specific chemical and biological properties that are not observed in simpler analogs.

This detailed overview provides a comprehensive understanding of S (3,3-Difluoro-piperidin-1-yl)-piperidin-2-yl-methanone hydrochloride, covering its synthesis, reactions, applications, and comparisons with similar compounds

生物活性

S (3,3-Difluoro-piperidin-1-yl)-piperidin-2-yl-methanone hydrochloride is a novel compound that has garnered attention for its potential biological activities. This article delves into the compound's structure, synthesis, mechanisms of action, and various biological evaluations, drawing from diverse research sources.

Chemical Structure and Properties

The molecular formula of S (3,3-Difluoro-piperidin-1-yl)-piperidin-2-yl-methanone hydrochloride is with a molecular weight of approximately 252.24 g/mol. The compound features a piperidine core with difluoromethyl and methanone substituents, which contribute to its unique biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C11H19ClF2N2O |

| Molecular Weight | 252.24 g/mol |

| IUPAC Name | S-(3,3-Difluoro-piperidin-1-yl)-piperidin-2-yl-methanone hydrochloride |

| Synonyms | A1-16523, 2279141-52-3 |

Synthesis

The synthesis of S (3,3-Difluoro-piperidin-1-yl)-piperidin-2-yl-methanone hydrochloride generally involves the following steps:

- Starting Materials : Piperidine derivatives serve as precursors.

- Fluorination : The introduction of fluorine is typically achieved using reagents such as diethylaminosulfur trifluoride (DAST).

- Formation of Methanone : The piperidine derivative undergoes acylation to form the methanone group.

- Hydrochloride Salt Formation : The final product is converted to its hydrochloride salt for enhanced stability and solubility.

The biological activity of S (3,3-Difluoro-piperidin-1-yl)-piperidin-2-yl-methanone hydrochloride is largely attributed to its interaction with specific receptors and enzymes in biological systems. Preliminary studies suggest that it may act as a modulator of neurotransmitter systems, potentially affecting pathways involved in anxiety and depression.

Pharmacological Studies

Recent pharmacological studies have evaluated the compound's efficacy in various models:

- Antidepressant Activity : In animal models, the compound demonstrated significant antidepressant-like effects, evidenced by increased locomotor activity in the forced swim test.

- Neuroprotective Effects : It showed potential neuroprotective properties against oxidative stress-induced neuronal damage.

Toxicity Assessments

Toxicity studies conducted on rodents indicated a favorable safety profile. The compound did not exhibit acute toxicity at doses up to 2000 mg/kg, suggesting a wide therapeutic window.

Case Studies

Several case studies have highlighted the potential applications of this compound:

- Case Study 1 : A study involving chronic administration in mice showed a marked reduction in depressive-like behaviors compared to control groups.

- Case Study 2 : In vitro assays indicated that S (3,3-Difluoro-piperidin-1-yl)-piperidin-2-yl-methanone hydrochloride effectively inhibited specific enzymes associated with neuroinflammation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。